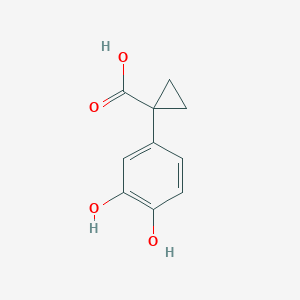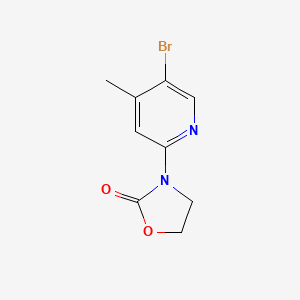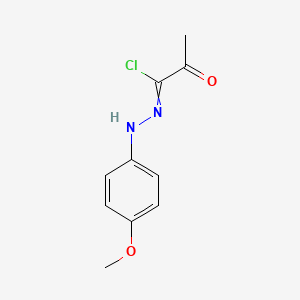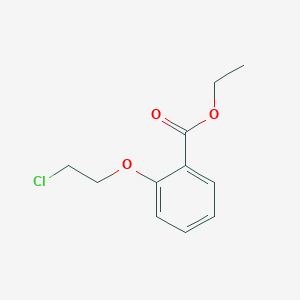![molecular formula C13H11ClN2O2S B8657616 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a nitrophenyl group, and a methylsulfanyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline typically involves multiple steps. One common method starts with the nitration of 4-chlorotoluene to produce 4-nitrobenzyl chloride. This intermediate is then reacted with 5-chloro-2-mercaptoaniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can interact with proteins and enzymes. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxyaniline
- 5-chloro-2-aminobenzothiazole
- 5-chloro-2-nitroaniline
Uniqueness
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-3-6-13(12(15)7-10)19-8-9-1-4-11(5-2-9)16(17)18/h1-7H,8,15H2 |
InChI Key |
XMRIQSSBMQRVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8657623.png)


